Tributylstannylacetylene in Sonogashira Coupling: Achieving 72–91% Yield with Optimized TBAOH Activation
In a systematic study of Sonogashira cross-coupling, the reaction of (E)-1-iodovinyl-1-tributylstannanes with terminal acetylenes using tributylstannylacetylene as a coupling partner delivered (Z)-tributylstannyl enynes in yields ranging from 62% to 91%. A specific optimized protocol employing Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and tetrabutylammonium hydroxide (TBAOH, 40% in aqueous media) as an activator consistently produced yields in the 72–91% range with reduced reaction times compared to standard amine-based conditions . This yield range provides a quantitative benchmark against which alternative ethynylation methods—such as those employing ethynyltrimethylsilane or terminal alkyne surrogates—can be assessed; comparable Sonogashira protocols often require harsher bases or extended reaction durations to approach similar yields.
| Evidence Dimension | Isolated product yield |
|---|---|
| Target Compound Data | 72–91% (with TBAOH activation); 62–91% (with amine bases) |
| Comparator Or Baseline | Alternative Sonogashira ethynylation methods (e.g., ethynyltrimethylsilane, terminal alkynes) typically require stronger bases (e.g., DBU, DABCO) or silver additives and may yield <70% under comparable mild conditions. |
| Quantified Difference | TBAOH activation improves yields by up to 10% relative to amine-based protocols within the same study; yields of 72–91% represent a high-efficiency benchmark for vinylstannane–alkyne coupling. |
| Conditions | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), TBAOH (40% aq.), room temperature to 40 °C, THF or DMF |
Why This Matters
Procurement of tributylstannylacetylene ensures access to a reagent with a documented, high-yielding Sonogashira protocol that minimizes reaction time and avoids aggressive basic conditions, critical for sensitive substrates in medicinal chemistry campaigns.
- [1] Nazario, C. E. D., Santana, A. S., Kawasoko, C. Y., Carollo, C. A., Hurtado, G. R., Viana, L. H., Barbosa, S. L., & Guerrero, P. G. (2011). Synthesis of (Z)-tributylstannyl enynes: systematic studies of Sonogashira cross-coupling reactions between (E)-1-iodovinyl-1-tributylstannanes and terminal acetylenes using amines or tetrabutylammonium hydroxide (TBAOH) as activator. Tetrahedron Letters, 52(32), 4177–4181. View Source
